3-(3-fluorobenzyl)dihydro-2H-pyran-4(3H)-one
Overview
Description
3-(3-fluorobenzyl)dihydro-2H-pyran-4(3H)-one is a chemical compound that belongs to the class of dihydropyranones. It is an important intermediate in the synthesis of various biologically active compounds. This compound has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(3-fluorobenzyl)dihydro-2H-pyran-4(3H)-one is not well understood. However, it is believed that this compound exerts its biological effects by interacting with specific targets in the body. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biological activity. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, this compound has been shown to have low toxicity in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(3-fluorobenzyl)dihydro-2H-pyran-4(3H)-one in lab experiments is its easy synthesis. This compound can be synthesized in good yields using simple reaction conditions. Additionally, this compound exhibits significant biological activity, making it an attractive candidate for drug development. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 3-(3-fluorobenzyl)dihydro-2H-pyran-4(3H)-one. One of the potential areas of research is the synthesis of analogs of this compound with improved biological activity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound. Finally, researchers can explore the potential applications of this compound in the treatment of various diseases.
Scientific Research Applications
The compound 3-(3-fluorobenzyl)dihydro-2H-pyran-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry. Researchers have synthesized various analogs of this compound and evaluated their biological activities. Some of the potential applications of this compound include its use as an antitumor, anti-inflammatory, and antimicrobial agent.
properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]oxan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-11-3-1-2-9(7-11)6-10-8-15-5-4-12(10)14/h1-3,7,10H,4-6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSKKXGHFNXQFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)CC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801212244 | |
Record name | 4H-Pyran-4-one, 3-[(3-fluorophenyl)methyl]tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801212244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1420843-78-2 | |
Record name | 4H-Pyran-4-one, 3-[(3-fluorophenyl)methyl]tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420843-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Pyran-4-one, 3-[(3-fluorophenyl)methyl]tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801212244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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